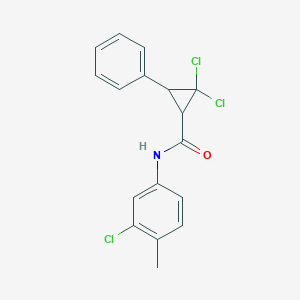![molecular formula C22H23N3O2S B298387 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298387.png)
1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been thoroughly researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potent antitumor activity. It has also been shown to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further explore its potential therapeutic applications for other diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail to better understand how it inhibits cancer cell growth and induces apoptosis. Additionally, research can be conducted to optimize the synthesis method for this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, which forms a pyrazoline intermediate. This intermediate is then reacted with thiourea to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been shown to exhibit significant antitumor activity. It has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-allyl-5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molekularformel |
C22H23N3O2S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(5E)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H23N3O2S/c1-6-10-24-21(27)18(20(26)23-22(24)28)12-17-11-14(3)25(16(17)5)19-9-7-8-13(2)15(19)4/h6-9,11-12H,1,10H2,2-5H3,(H,23,26,28)/b18-12+ |
InChI-Schlüssel |
ZZJAJDSOJNKVCE-LDADJPATSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)CC=C)C)C |
SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)CC=C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)CC=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298308.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)


![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298328.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298332.png)
![[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298333.png)
![5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298334.png)
![5-(3,4-Dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298335.png)